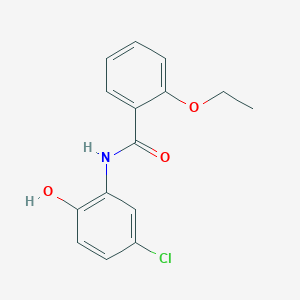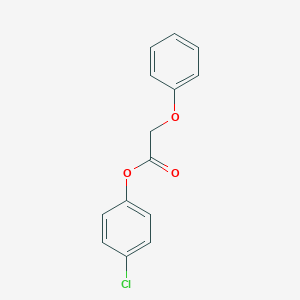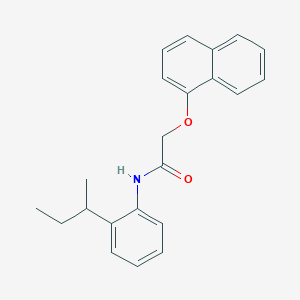
2-ethoxy-N-(2-ethylhexyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-(2-ethylhexyl)benzamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946, and since then, it has become the most commonly used insect repellent worldwide. DEET is a colorless, odorless, and oily liquid that can be applied topically to the skin or clothing to repel mosquitoes, ticks, and other biting insects.
Wirkmechanismus
The exact mechanism of action of 2-ethoxy-N-(2-ethylhexyl)benzamide is not fully understood. It is believed that 2-ethoxy-N-(2-ethylhexyl)benzamide interferes with the insects' ability to detect human odors by blocking the receptors in their antennae. This makes it difficult for the insects to locate and bite their hosts.
Biochemical and Physiological Effects:
2-ethoxy-N-(2-ethylhexyl)benzamide has been shown to be safe for use on human skin and clothing. It is not absorbed through the skin and does not have any significant systemic effects. However, 2-ethoxy-N-(2-ethylhexyl)benzamide can cause skin irritation and allergic reactions in some individuals. It can also damage certain synthetic materials, such as plastics, rayon, and spandex.
Vorteile Und Einschränkungen Für Laborexperimente
2-ethoxy-N-(2-ethylhexyl)benzamide is a widely used insect repellent that has been extensively studied for its insect-repellent properties. It is effective against a wide range of insects and is relatively safe for use on human skin and clothing. However, 2-ethoxy-N-(2-ethylhexyl)benzamide can be expensive and difficult to obtain in large quantities. It can also be toxic to certain aquatic organisms, such as fish and amphibians.
Zukünftige Richtungen
There are many potential future directions for research on 2-ethoxy-N-(2-ethylhexyl)benzamide. Some possible areas of investigation include:
1. Developing new and more effective insect repellents that are safer and less toxic than 2-ethoxy-N-(2-ethylhexyl)benzamide.
2. Studying the ecological impacts of 2-ethoxy-N-(2-ethylhexyl)benzamide on non-target organisms, such as fish and amphibians.
3. Investigating the potential use of 2-ethoxy-N-(2-ethylhexyl)benzamide as a crop protectant and as a repellent for livestock.
4. Exploring the mechanisms of action of 2-ethoxy-N-(2-ethylhexyl)benzamide and other insect repellents to better understand how they work and how they can be improved.
5. Developing new methods for synthesizing 2-ethoxy-N-(2-ethylhexyl)benzamide that are more efficient and environmentally friendly.
Conclusion:
2-ethoxy-N-(2-ethylhexyl)benzamide, or 2-ethoxy-N-(2-ethylhexyl)benzamide, is a widely used insect repellent that has been extensively studied for its insect-repellent properties. It is effective against a wide range of insects and is relatively safe for use on human skin and clothing. However, 2-ethoxy-N-(2-ethylhexyl)benzamide can be expensive and difficult to obtain in large quantities, and it can be toxic to certain aquatic organisms. There are many potential future directions for research on 2-ethoxy-N-(2-ethylhexyl)benzamide, including developing new and more effective insect repellents, studying the ecological impacts of 2-ethoxy-N-(2-ethylhexyl)benzamide, and exploring the mechanisms of action of 2-ethoxy-N-(2-ethylhexyl)benzamide and other insect repellents.
Synthesemethoden
The synthesis of 2-ethoxy-N-(2-ethylhexyl)benzamide involves the reaction of 2-ethylhexanol with phosgene to form 2-ethylhexyl chloroformate, which is then reacted with aniline to form 2-ethoxy-N-(2-ethylhexyl)benzamide. This method is a well-established process that has been used for many years to produce 2-ethoxy-N-(2-ethylhexyl)benzamide in large quantities.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-N-(2-ethylhexyl)benzamide has been extensively studied for its insect-repellent properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and biting flies. 2-ethoxy-N-(2-ethylhexyl)benzamide works by interfering with the insects' ability to detect human odors, making it difficult for them to locate and bite their hosts. 2-ethoxy-N-(2-ethylhexyl)benzamide has also been studied for its potential use as a crop protectant and as a repellent for livestock.
Eigenschaften
Molekularformel |
C17H27NO2 |
|---|---|
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
2-ethoxy-N-(2-ethylhexyl)benzamide |
InChI |
InChI=1S/C17H27NO2/c1-4-7-10-14(5-2)13-18-17(19)15-11-8-9-12-16(15)20-6-3/h8-9,11-12,14H,4-7,10,13H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
AQRWVWGRNLMOOX-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C1=CC=CC=C1OCC |
Kanonische SMILES |
CCCCC(CC)CNC(=O)C1=CC=CC=C1OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



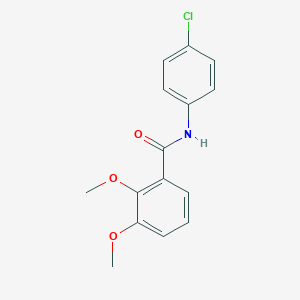
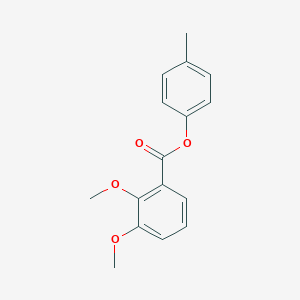
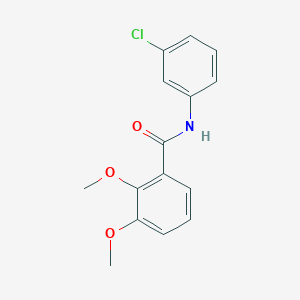
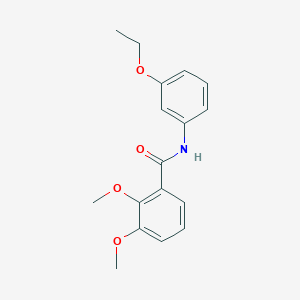

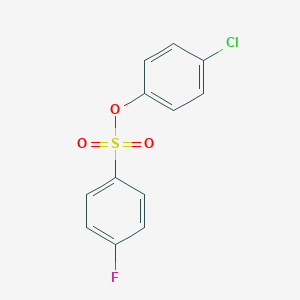

![Ethyl 4-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290943.png)
![Methyl 4-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290944.png)
